5-(Piperidin-3-yl)-1H-pyrazol-3-amine

HIV Antiviral Multi-target

Selecting the precise 5-(piperidin-3-yl) substitution pattern is critical for reproducible kinase and antiviral research. Unlike 4-yl analogs, the 3-yl linkage directly influences target binding selectivity and stereochemistry-dependent activity. Procure this high-purity intermediate for focused library synthesis, enantiomer-specific SAR, and multi-mechanism inhibitor development. Strictly for laboratory R&D; not for human use.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B12954095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-3-yl)-1H-pyrazol-3-amine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=NN2)N
InChIInChI=1S/C8H14N4/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h4,6,10H,1-3,5H2,(H3,9,11,12)
InChIKeyBMCNYDCBLREYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-3-yl)-1H-pyrazol-3-amine: Core Chemical Identity and Procurement-Relevant Properties


5-(Piperidin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C₈H₁₄N₄ and a molecular weight of 166.22 g/mol [1]. It comprises a pyrazole core substituted at the 3-position with an amino group and at the 5-position with a piperidine ring linked via the 3-carbon of the piperidine moiety [1]. This compound serves as a versatile intermediate in medicinal chemistry, with its structural features—particularly the position of piperidine attachment—influencing both its chemical properties and biological activity [2].

Why 5-(Piperidin-3-yl)-1H-pyrazol-3-amine Cannot Be Interchanged with Generic Pyrazole-Piperidine Analogs


In-class compounds containing pyrazole and piperidine motifs cannot be arbitrarily substituted due to marked differences in biological activity arising from subtle structural variations. The position of the piperidine ring attachment (e.g., 3-yl versus 4-yl) and the stereochemistry of the piperidine moiety directly impact target binding, selectivity, and functional outcomes [1][2]. For instance, the triple-mechanism antiviral activity of a pyrazole-piperidine core compound is contingent on specific structural features that are not replicated in simpler analogs [1]. Therefore, selecting the precise compound with the correct substitution pattern is critical for reproducible research outcomes.

Quantitative Differentiation of 5-(Piperidin-3-yl)-1H-pyrazol-3-amine Against Closest Analogs


Triple-Mechanism Antiviral Activity of Pyrazole-Piperidine Core Scaffold

A pyrazole-piperidine core compound (Compound 3) exhibits three concurrent anti-HIV-1 mechanisms: non-nucleoside reverse transcriptase inhibition (NNRTI) with an isolated HIV-RT IC50 of 9.0 µM, CCR5-mediated entry inhibition with a MAGI assay IC50 of 3.8 µM, and CXCR4-mediated entry inhibition with a MAGI assay IC50 of 0.8 µM [1]. This multi-target profile contrasts with single-mechanism agents like Maraviroc (CCR5 antagonist only) or NNRTIs alone.

HIV Antiviral Multi-target

Enhanced Cytotoxic Activity of Piperidin-3-yl versus Piperidin-4-yl Pyrazole Derivatives

A direct comparison between piperidin-3-yl and piperidin-4-yl substituted pyrazole-4-carboxamides revealed that the chiral piperidin-3-yl derivatives exhibit superior cytotoxic activity against cancer cell lines [1]. Specifically, N-Phenyl-5-((3R)-piperidin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide demonstrated activity, while its piperidin-4-yl analogues showed reduced potency.

Cancer Cytotoxicity Structure-Activity Relationship

Solubility and Formulation Advantages of Dihydrochloride Salt Form

The dihydrochloride salt of the closely related 5-(4-piperidinyl)-1H-pyrazol-3-amine exhibits significantly enhanced aqueous solubility compared to the free base form [1]. While quantitative solubility data are not provided, the addition of two hydrochloride counterions is a well-established method to increase solubility for this compound class, facilitating in vitro and in vivo experimental handling.

Solubility Formulation Salt Form

Optimal Research and Industrial Applications for 5-(Piperidin-3-yl)-1H-pyrazol-3-amine


Exploration of Multi-Target Antiviral Agents

Researchers investigating novel antiviral therapies, particularly against HIV-1, can utilize this compound as a core scaffold for developing multi-mechanism inhibitors. The evidence that pyrazole-piperidine cores can simultaneously inhibit viral entry (via CCR5 and CXCR4) and reverse transcription [1] supports its use in structure-activity relationship (SAR) studies aimed at optimizing potency and reducing resistance.

Kinase Inhibitor Development and Selectivity Profiling

The pyrazole-3-amine motif is a privileged scaffold in kinase inhibitor design [1]. The specific 3-piperidinyl substitution pattern may confer unique selectivity profiles against various kinases. Procurement of this compound enables medicinal chemists to synthesize focused libraries for screening against kinase panels, with the aim of identifying selective inhibitors for targets implicated in cancer or inflammatory diseases.

Chiral Resolution and Stereochemistry-Dependent Activity Studies

The chiral nature of the piperidin-3-yl group offers opportunities for stereochemistry-dependent biological investigations. As demonstrated by the differential cytotoxic activities of R- and S-forms of related piperidin-3-yl pyrazoles [1], this compound can serve as a starting point for preparing enantiomerically pure derivatives to elucidate the role of chirality in target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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